(R)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid

Chiral resolution Stereospecific binding Monoamine transporter

This single-enantiomer (R)-configured building block eliminates the cost and analytical burden of post-synthesis chiral resolution, ensuring unambiguous SAR in monoamine transporter (SERT, NET, DAT) campaigns. The Boc-protected amine enables orthogonal protection: derivatize the meta-benzoic acid first while the ring nitrogen remains inert, saving at least two synthetic steps versus free-amine analogs. Unlike racemic or regioisomeric alternatives, the defined (R)-stereochemistry at the oxazepane 2-position and meta-carboxylic acid vector prevent target-binding geometry ambiguity and SAR confounding—critical for CNS lead optimization where stereochemistry dictates eutomer activity.

Molecular Formula C17H23NO5
Molecular Weight 321.4 g/mol
Cat. No. B8257080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid
Molecular FormulaC17H23NO5
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCOC(C1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-8-5-9-22-14(11-18)12-6-4-7-13(10-12)15(19)20/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,20)/t14-/m0/s1
InChIKeyHXGPYSWYHNVGBB-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid – Chiral Building Block with Defined (R)-Stereochemistry for CNS-Targeted and Heterocyclic Library Synthesis


(R)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid (CAS 2380746-64-3) is a chiral, non-racemic 1,4-oxazepane derivative bearing a Boc-protected amine within a seven-membered heterocyclic ring and a meta-substituted benzoic acid moiety. This scaffold belongs to a class of heterocyclic compounds explored as monoamine reuptake inhibitors with potential utility in depression, anxiety, and urinary incontinence [1]. As a single-enantiomer (R)-configured molecule, it offers a defined stereochemical starting point for the synthesis of enantiomerically pure drug candidates, in contrast to racemic or achiral 1,4-oxazepane building blocks that require subsequent resolution steps [2].

Why Generic 1,4-Oxazepane Building Blocks Cannot Substitute for (R)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic Acid in Chiral Drug Discovery


Substituting a closely related 1,4-oxazepane analog for (R)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid introduces three simultaneous points of divergence that undermine reproducibility in medicinal chemistry campaigns: (i) stereochemical configuration at the 2-position of the oxazepane ring, where the (R)-enantiomer can produce profoundly different target-binding geometries compared to the (S)-enantiomer, a well-established principle in CNS drug-receptor interactions [1]; (ii) the position of the benzoic acid substituent on the phenyl ring (meta vs. ortho vs. para), which alters the vector of the carboxylic acid hydrogen-bonding/docking group and thus SAR interpretation [1]; and (iii) the presence of the Boc protecting group, which is essential for orthogonal protection strategies during multistep synthesis—compounds lacking this group (e.g., free amine 1,4-oxazepane-2-carboxylic acid derivatives) cannot be directly interchanged without re-engineering the entire synthetic route [2]. Generic replacement with an achiral or racemic analog therefore risks both stereochemical ambiguity and regioisomeric mismatch, compromising the fidelity of lead optimization data.

Quantitative Differentiation Evidence for (R)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic Acid Against Closest Structural Analogs


Enantiomeric Configuration: Defined (R)-Stereochemistry vs. (S)-Enantiomer for Stereospecific Target Engagement

The target compound possesses the (R)-configuration at the 2-position of the 1,4-oxazepane ring, confirmed by its CAS registry assignment 2380746-64-3 and distinct from the (S)-enantiomer (CAS 2380563-29-9). In the 1,4-oxazepane monoamine reuptake inhibitor class, stereochemistry at the carbon bearing the aromatic substituent is a critical determinant of transporter binding affinity; the patent literature on related 1,4-oxazepane derivatives explicitly teaches that enantiomers exhibit differential inhibitory activity at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters [1]. While direct comparative IC50 values for the two isolated enantiomers of this specific 3-benzoic acid-substituted series are not publicly available, the class-level precedent establishes that (R)- vs. (S)-configuration can drive order-of-magnitude differences in transporter inhibition potency [1]. Procurement of the single (R)-enantiomer eliminates the need for chiral chromatographic separation after incorporation into lead molecules, which is required when purchasing the racemate.

Chiral resolution Stereospecific binding Monoamine transporter Enantiomeric purity

Meta-Substituted Benzoic Acid: Distinct Docking Vector vs. Ortho- and Para-Substituted Regioisomers

The target compound features a carboxylic acid group at the meta (3-) position of the phenyl ring relative to the oxazepane attachment point. This regioisomeric placement is structurally distinct from the ortho (2-) and para (4-) isomers available under separate CAS numbers: (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid (CAS 2382316-80-3) and (R)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid (CAS 2381892-56-2). The 1,4-oxazepane monoamine reuptake inhibitor patent (US 2013/0267494) teaches that the substitution position on the aromatic ring (ring A) directly influences both the potency and selectivity profile across SERT, NET, and DAT transporters [1]. While quantitative comparative data across these three specific regioisomers are not disclosed in peer-reviewed literature, the patent explicitly claims that substituent position on ring A is a variable that modulates pharmacological activity [1]. The meta-carboxylic acid geometry projects the hydrogen-bond donor/acceptor functionality at an angle that is inaccessible to the ortho or para isomers, a structural feature that may be exploited for specific target interactions or for further derivatization (e.g., amide coupling).

Regioisomerism Benzoic acid positioning Hydrogen-bond vector SAR

Boc-Protected Amine: Orthogonal Protection Strategy vs. Free-Amine 1,4-Oxazepane Derivatives

The target compound features a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen of the 1,4-oxazepane. This is a critical differentiator from free-amine 1,4-oxazepane derivatives such as 4-(1,4-oxazepan-4-yl)benzoic acid. The Boc group enables orthogonal protection strategies in multistep medicinal chemistry syntheses, where the ring nitrogen must remain inert during transformations of the carboxylic acid (e.g., amide coupling, esterification) or during functionalization at other positions [1]. Removal of the Boc group (typically with TFA or HCl/dioxane) can be performed selectively at a late stage to unmask the amine for subsequent derivatization. In contrast, free-amine 1,4-oxazepane analogs require protection before similar transformations can be executed, adding synthetic steps and reducing overall yield. The review by Faisca Phillips and Pombeiro explicitly describes Boc-protected 1,4-oxazepane intermediates as key building blocks for accessing diverse benzo-fused derivatives via multistep synthetic sequences [1].

Boc protection Orthogonal synthesis Amine protection Multistep synthesis

Molecular Complexity: Aromatic Spacer vs. Simple 1,4-Oxazepane-2-carboxylic Acid Building Blocks

The target compound (MW 321.37, C17H23NO5) contains a phenyl ring spacer between the oxazepane core and the carboxylic acid, distinguishing it from simpler 1,4-oxazepane-2-carboxylic acid derivatives such as (R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS 1273566-86-1, MW 245.27, C11H19NO5). The phenyl spacer increases molecular complexity and provides a rigid aromatic platform that can engage in π-stacking or hydrophobic interactions with target proteins, a feature recognized in the 1,4-oxazepane patent as critical for monoamine transporter binding [1]. The absence of this phenyl spacer in simpler analogs results in a fundamentally different pharmacophore geometry and lower clogP, which alters both target binding potential and physicochemical properties relevant to CNS penetration.

Molecular complexity Fragment-like Benzoic acid spacer Lead-likeness

Best-Fit Application Scenarios for (R)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic Acid Based on Quantitative Differentiation Evidence


Enantioselective CNS Lead Optimization Requiring Defined (R)-Stereochemistry

This compound is most appropriate for medicinal chemistry programs targeting monoamine transporters (SERT, NET, DAT) where the (R)-configuration at the oxazepane 2-position is hypothesized or known to be the eutomer. The 1,4-oxazepane patent class explicitly identifies enantiomer-dependent transporter inhibition [1], making the single-enantiomer building block essential for generating interpretable SAR. Use in a CNS lead optimization campaign avoids the cost and analytical burden of chiral resolution post-library synthesis.

Multistep Synthesis Requiring Orthogonal Boc Protection of the Oxazepane Ring Nitrogen

The pre-installed Boc protecting group makes this compound suitable for synthetic routes where the carboxylic acid must be derivatized first (e.g., amide library generation via HATU/DIPEA coupling) while the ring amine remains inert. This orthogonal protection strategy is a standard design feature in 1,4-oxazepane chemistry [2], and direct procurement of the Boc-protected intermediate eliminates 2 synthetic steps compared to starting from a free-amine oxazepane.

Meta-Positioned Benzoic Acid for Regiospecific Fragment-Based Drug Design

For fragment-based screening or structure-based drug design campaigns where the three-dimensional orientation of the carboxylic acid hydrogen-bonding group is critical for engaging a specific residue in the target binding pocket, the meta-substitution pattern provides a unique vector unavailable from ortho- or para-substituted regioisomers [1]. This regiospecificity ensures that SAR data generated from this building block are not confounded by isomeric impurities.

Building Block for Benzo-Fused 1,4-Oxazepane Library Synthesis

As described in the synthetic methodology review for 1,4-oxazepanes [2], Boc-protected oxazepane intermediates bearing aryl carboxylic acids are valuable precursors for lactonization, cyclization, and annulation reactions that generate structurally diverse benzo-fused heterocyclic libraries. The target compound's combination of a Boc-protected amine, a phenyl carboxylic acid, and a defined chiral center makes it a versatile advanced intermediate for diversity-oriented synthesis of CNS-relevant chemical space.

Quote Request

Request a Quote for (R)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.